molecular formula C9H14N2 B13788247 Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) CAS No. 73627-19-7

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)

Cat. No.: B13788247
CAS No.: 73627-19-7
M. Wt: 150.22 g/mol
InChI Key: VNJXRHVMRBYMPR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of Pyrrolo[1,2-A]pyrazine derivatives can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolo[1,2-A]pyrazine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

    Cycloaddition: This compound can participate in cycloaddition reactions, forming larger ring systems.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyrrolo[1,2-A]pyrazine derivatives have a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Pyrrolo[1,2-A]pyrazine derivatives is not fully understood. it is known that these compounds interact with various molecular targets, including enzymes and receptors, leading to their diverse biological activities. For example, some derivatives exhibit kinase inhibitory activity, which can interfere with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI) can be compared with other similar compounds, such as:

Properties

CAS No.

73627-19-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H14N2/c1-8-9-4-3-5-11(9)7-6-10(8)2/h3-5,8H,6-7H2,1-2H3

InChI Key

VNJXRHVMRBYMPR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CN2CCN1C

Origin of Product

United States

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